molecular formula C22H30N4O3 B11117482 4-cyclopentyl-1-methyl-3-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-1-methyl-3-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11117482
M. Wt: 398.5 g/mol
InChI Key: ICSPQNZETLCPRU-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, which includes a triazole ring, a piperidine moiety, and a phenoxyacetyl group, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using appropriate piperidine derivatives.

    Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group can be attached via an esterification reaction using phenoxyacetic acid and suitable coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

4-cyclopentyl-2-methyl-5-[1-[2-(4-methylphenoxy)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C22H30N4O3/c1-16-7-9-19(10-8-16)29-15-20(27)25-13-11-17(12-14-25)21-23-24(2)22(28)26(21)18-5-3-4-6-18/h7-10,17-18H,3-6,11-15H2,1-2H3

InChI Key

ICSPQNZETLCPRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C

Origin of Product

United States

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